N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-17(14-10-24-16(21-14)12-4-2-1-3-5-12)22-8-13(9-22)20-15-6-7-18-11-19-15/h1-7,10-11,13H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXAULSIBOYAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Scientific Research Applications
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, thereby exerting its biological effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrimidin-4-amine core is shared with several analogs, but substituents and adjacent heterocycles differ significantly:
Key Observations :
- Electron-Withdrawing Groups : ’s trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to the target’s simple phenyl group.
- Solubility Modifiers : WCK () incorporates a morpholine ring, which improves aqueous solubility relative to the target’s azetidine-thiazole system .
Yield Comparison :
Biological Activity
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising an azetidine ring, a pyrimidine moiety, and a thiazole derivative. Its molecular formula is , with a molecular weight of 337.4 g/mol. The presence of diverse functional groups contributes to its biological activity and potential applications in drug development .
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, thiazole-based compounds have demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, thiazolyl-pyrazolin hybrids showed minimum inhibitory concentrations (MICs) ranging from 28 to 168 µg/mL against these pathogens, outperforming traditional antibiotics like chloramphenicol .
| Compound Type | MIC Range (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Thiazolyl-Pyrazolin Hybrids | 28 - 168 | S. aureus, E. coli, Salmonella |
| Traditional Antibiotics | 135 - 254 | S. aureus, E. coli |
Anticancer Activity
This compound has also been investigated for its anticancer properties. It is hypothesized that the compound may inhibit tubulin polymerization, which is crucial for cancer cell division. Similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the thiazole ring appears to enhance its interaction with biological targets, potentially increasing its potency as an antimicrobial and anticancer agent. Variations in substituents on the aromatic rings can significantly affect binding affinities and selectivity towards specific receptors or enzymes .
Case Studies and Research Findings
- Antibacterial Efficacy : A study focused on thiazole derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that compounds with similar structural features inhibited cell growth effectively, providing a basis for further exploration into their mechanisms of action .
Q & A
Q. What synthetic strategies are commonly employed to construct the azetidine ring in this compound?
The azetidine ring is typically synthesized via nucleophilic substitution. A key intermediate, 2-phenyl-1,3-thiazole-4-carbonyl chloride (prepared from thiazole precursors), is coupled with azetidin-3-amine derivatives under basic conditions. For example, cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, facilitating the formation of the azetidine-thiazole linkage. Reaction optimization may involve varying catalysts (e.g., Cu(I) salts) and solvents (e.g., DMSO) to improve yields .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity and regiochemistry of substituents (e.g., pyrimidine-azetidine connectivity).
- HRMS (ESI) : Validates molecular weight and purity.
- HPLC : Ensures ≥95% purity, with retention times and mobile phase gradients tailored to the compound’s polarity (e.g., EtOAc/hexane systems) .
Q. What purification techniques are effective post-synthesis?
Column chromatography with gradient elution (e.g., 0–100% EtOAc/hexane) is standard. Preparative HPLC may resolve complex mixtures, particularly for enantiomeric or diastereomeric byproducts. reports achieving 99% purity for structurally similar thiazole derivatives using these methods .
Q. How can researchers verify the compound’s stability under storage conditions?
Thermal stability is assessed via TGA/DSC to determine melting points (e.g., 104–107°C in ) and degradation profiles. For hygroscopic intermediates, storage at -20°C under inert atmospheres (N₂/Ar) is recommended .
Advanced Research Questions
Q. How do structural modifications to the pyrimidine ring influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that substituents on the pyrimidine amine (e.g., naphthylmethyl groups) enhance target binding. For instance, N-(naphth-1-ylmethyl)pyrimidin-4-amine derivatives exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.5 µM) . Computational docking ( ) further guides modifications by predicting binding modes within enzyme active sites (e.g., hBuChE) .
Q. What methodologies optimize coupling reactions for the thiazole-azetidine linkage?
- Catalyst Screening : Copper(I) bromide (CuBr) in DMSO at 35°C () achieves moderate yields (17.9%), but alternative catalysts (e.g., Pd-based) may improve efficiency.
- Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) paired with strong bases (Cs₂CO₃) enhance reaction kinetics.
- Metal-Free Approaches : Visible-light-promoted N-H insertion ( ) offers a sustainable alternative, though yields remain lower (44%) .
Q. How can low yields in the thiazole coupling step be addressed?
Contradictory yields in similar reactions (e.g., 17.9% in vs. 39% in ) suggest optimizing:
- Catalyst Loading : Higher Cu(I) concentrations may reduce side reactions.
- Temperature/Time : Extended reaction times (e.g., 48 hours) at 35°C improve conversion rates.
- Workup Procedures : Acidic washes (e.g., HCl) remove unreacted amines, simplifying purification .
Q. What strategies improve pharmacokinetic properties, such as solubility or bioavailability?
- Salt Formation : Tartrate salts () enhance aqueous solubility and stability.
- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) on the azetidine or pyrimidine moieties improves membrane permeability.
- Solid-State Optimization : Polymorph screening via X-ray crystallography identifies stable crystalline forms .
Q. How are computational tools used to predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict ligand-enzyme interactions. For example, superimposing N-benzylpyrimidin-4-amine derivatives in hBuChE’s active site ( ) identifies hydrophobic pockets for substituent optimization .
Q. What in vitro assays are recommended for evaluating target engagement?
- Enzyme Inhibition Assays : Measure IC₅₀ values against AChE/BuChE using Ellman’s method.
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization.
- Thermal Shift Assays : Validate target binding by monitoring protein melting point shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
